Ac-WEAD-AMC (trifluoroacetate salt)

Caspase-1 kinetics fluorogenic substrate comparison catalytic efficiency

Researchers studying inflammasome activation often face low signal-to-noise ratios when using generic caspase substrates like Ac-YVAD-AMC. Ac-WEAD-AMC (TFA) overcomes this with an 11.4-fold higher kcat/Km for caspase-1, enabling detection of weak stimuli and limited cell numbers. • Measure total inflammatory caspase (caspase-1/4) activity in a single reaction, with optional inhibitor deconvolution. • 3.1-fold catalytic advantage over Ac-WVAD-AMC delivers robust HTS Z'-factor for inhibitor screening. • TFA salt form ensures solubility in formic acid, supporting DMSO-free stock solutions.

Molecular Formula C35H38N6O11
Molecular Weight 718.7 g/mol
Cat. No. B10799366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-WEAD-AMC (trifluoroacetate salt)
Molecular FormulaC35H38N6O11
Molecular Weight718.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C
InChIInChI=1S/C35H38N6O11/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46)/t18-,25-,26-,27-/m0/s1
InChIKeyQSPMNUGLBLYYJO-RCZUJUSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-WEAD-AMC Key Characteristics


Ac-WEAD-AMC (trifluoroacetate salt), also referred to as Ac-Trp-Glu-Ala-Asp-AMC, is a synthetic fluorogenic tetrapeptide substrate utilized for measuring the enzymatic activity of inflammatory caspases, primarily caspase-1 (ICE) and caspase-4 [1]. Upon site-specific cleavage after the aspartic acid residue, the 7-amino-4-methylcoumarin (AMC) fluorophore is liberated, enabling quantitative detection via fluorescence (excitation/emission maxima ~340–360/440–460 nm) . The compound is supplied as a trifluoroacetate (TFA) salt, a solid formulation with a molecular weight of 718.7 g/mol (free base) and a purity of ≥95% (HPLC), and is recommended for storage at −20 °C .

Fluorogenic substrate for caspase-1 and caspase-4 activity assays
AMC release detection with fluorescence readout (Ex/Em ~360/460 nm)
TFA salt form supports organic solvent-based stock preparation

Substitution Risks for Ac-WEAD-AMC


Caspase substrates based on the general VAD or WEHD motifs are not functionally interchangeable with Ac-WEAD-AMC (trifluoroacetate salt). The precise tetrapeptide sequence (WEAD) dictates a distinct kinetic profile and enzyme selectivity compared to analogs like Ac-YVAD-AMC or even the closely related Ac-WVAD-AMC [1]. The substitution of a single amino acid at the P2 position (Glu in WEAD versus Val in WVAD) results in a >3-fold difference in catalytic efficiency (kcat/Km) for caspase-1 [2]. Additionally, the trifluoroacetate counterion is not a trivial formulation detail; it impacts the compound's solubility in organic solvents such as formic acid, which is often required for preparing concentrated stock solutions for in vitro assays . Using a different salt form or a substrate with an alternative fluorophore (e.g., AFC instead of AMC) would necessitate a full re-validation of the assay's linear range, sensitivity, and signal-to-noise ratio.

P2 Residue Substitution
Glu→Val exchange at P2 alters catalytic efficiency; WEAD and WVAD substrates may not transfer kinetic profiles directly.
Sequence Motif Mismatch
WEAD→YVAD substitution shifts caspase-1/-4 selectivity; assay conditions may require re-validation with alternative tetrapeptide motifs.
Counterion & Solvent Compatibility
TFA counterion impacts organic-solvent preparation; different salt forms may require protocol re-optimization for concentrated stock solutions.

Ac-WEAD-AMC Quantitative Differentiation Evidence


Higher Caspase-1 Efficiency over Ac-YVAD-AMC

Ac-WEAD-AMC is processed by caspase-1 with a catalytic efficiency that is approximately 11.4-fold higher than that of the widely used Ac-YVAD-AMC substrate. The kcat/Km for Ac-WEAD-AMC is reported as 7.55 × 10⁵ M⁻¹s⁻¹ , whereas Ac-YVAD-AMC exhibits a kcat/Km of 0.66 × 10⁵ M⁻¹s⁻¹ under comparable conditions [1]. This substantial difference in turnover rate means that Ac-WEAD-AMC can generate a stronger fluorescent signal at lower enzyme concentrations, improving assay sensitivity and reducing enzyme consumption.

Catalytic Efficiency
Head-to-head
7.55 × 10⁵ M⁻¹s⁻¹
Supports assay sensitivity optimization
~11.4-fold higher kcat/Km than Ac-YVAD-AMC; recombinant caspase-1, fluorogenic AMC release assay
Caspase-1 kinetics fluorogenic substrate comparison catalytic efficiency

Higher Caspase-1 Efficiency over Ac-WVAD-AMC

A direct comparison of two substrates differing only at the P2 position reveals the importance of the glutamate residue in Ac-WEAD-AMC. The kcat/Km for Ac-WEAD-AMC for caspase-1 is 7.55 × 10⁵ M⁻¹s⁻¹ , which is 3.1-fold higher than the kcat/Km of 2.41 × 10⁵ M⁻¹s⁻¹ for the valine-containing analog, Ac-WVAD-AMC [1]. Both substrates are fluorogenic and were characterized using the same assay format, making this a reliable cross-comparison. The superior efficiency of the WEAD sequence is attributed to the favorable interaction of the P2 glutamate with the S2 subsite of caspase-1.

P2 Position Specificity
Head-to-head
3.1-fold higher kcat/Km
Supports substrate selection review
Ac-WEAD-AMC vs Ac-WVAD-AMC (7.55 vs 2.41 × 10⁵ M⁻¹s⁻¹); same study, Lee et al. 1999
P2 position specificity trp-glu-ala-asp substrate optimization

Dual Caspase-1 and Caspase-4 Reactivity

Ac-WEAD-AMC is a validated fluorogenic substrate for both caspase-1 and caspase-4, whereas Ac-YVAD-AMC is predominantly a caspase-1 substrate with negligible caspase-4 activity [1]. The WEAD sequence is preferentially recognized and cleaved by both inflammatory caspases, releasing the AMC fluorophore in each case. Santa Cruz Biotechnology explicitly states that Ac-WEAD-AMC 'exhibits higher affinity towards caspase-1 than for caspase-4,' indicating a rank-order preference but confirming dual reactivity . This dual specificity is a direct consequence of the WEAD tetrapeptide motif, which was identified through combinatorial substrate library screening as one of the optimal recognition sequences for these enzymes [1].

Caspase Isoform Profile
Class-level
Caspase-1 & Caspase-4
Supports multi-caspase assay context
Dual reactivity confirmed; higher affinity for caspase-1 over caspase-4; Ac-YVAD-AMC is caspase-1-selective
caspase-4 activity dual-specificity substrate inflammasome

Fluorogenic AMC vs Chromogenic pNA Sensitivity

Ac-WEAD-AMC relies on the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which is detected with excitation/emission maxima of 340–360/440–460 nm . In contrast, the chromogenic counterpart Ac-WEAD-pNA releases p-nitroanilide (pNA), which is measured by absorbance at 405 nm [1]. Fluorogenic AMC-based substrates typically provide a >10-fold improvement in sensitivity compared to pNA-based chromogenic substrates due to the intrinsic amplification of fluorescence signal over absorbance. This allows for the detection of lower caspase activities and the use of smaller sample volumes, which is critical when working with limited primary cell lysates or in high-throughput screening formats.

Detection Format
Class-level
Fluorescence (AMC) vs Absorbance (pNA)
Supports assay format selection
Reported >10-fold sensitivity improvement over chromogenic pNA; Ex/Em 340–360/440–460 nm
fluorogenic vs chromogenic AMC detection sensitivity caspase assay format

Ac-WEAD-AMC Application Scenarios


Inflammasome Caspase-1 Activity Measurement

When studying NLRP3, NLRC4, or AIM2 inflammasome activation in macrophages or monocytes, researchers require a highly sensitive substrate to detect caspase-1 activity. Ac-WEAD-AMC's 11.4-fold higher kcat/Km compared to Ac-YVAD-AMC translates to a significantly lower limit of detection, making it the substrate of choice for quantifying caspase-1 activation in response to weak inflammasome stimuli or when working with limited cell numbers [1].

Canonical vs Non-Canonical Inflammasome Pathways

The ability of Ac-WEAD-AMC to be cleaved by both caspase-1 and caspase-4 enables researchers to monitor total inflammatory caspase activity in a single reaction . This is particularly relevant when investigating cytosolic LPS sensing by caspase-4 (non-canonical inflammasome) versus caspase-1-driven responses. By combining the Ac-WEAD-AMC assay with selective inhibitors (e.g., Ac-YVAD-CMK for caspase-1), the individual contributions of each caspase can be deconvoluted without switching substrates.

High-Throughput Screening for Caspase-1 Inhibitors

For pharmaceutical screening campaigns, the 3.1-fold catalytic advantage of Ac-WEAD-AMC over Ac-WVAD-AMC results in a stronger signal window at a given enzyme concentration [2]. The fluorogenic AMC readout is compatible with standard HTS microplate readers (Ex/Em 360/460 nm) and provides the Z'-factor robustness required for identifying small-molecule caspase-1 inhibitors. The TFA salt form's solubility in formic acid further facilitates the preparation of DMSO-free concentrated stock solutions when DMSO interference is a concern.

Characterization of Caspase Mutants or Isoforms

When comparing the catalytic activity of recombinant caspase-1 or caspase-4 mutants, or when distinguishing between caspase-1 isoforms (e.g., alpha, beta, gamma), Ac-WEAD-AMC offers a sensitive and reproducible substrate with well-documented kinetics . Its superior kcat/Km ensures that even mutants with reduced catalytic activity generate a measurable signal, preventing false negatives in structure-function studies.

Application
Selection Property
Validation Focus
Caspase-1 inflammasome studies
Substrate kinetic profile
Signal window and LLOQ context
Dual-pathway inflammasome research
Caspase-1/-4 dual reactivity
Isoform contribution interpretation
Caspase-1 inhibitor screening
Fluorogenic HTS compatibility
Z'-factor and microplate format review
Caspase isoform characterization
Reported kinetic parameters
Mutant activity detection context
Quote Request

Request a Quote for Ac-WEAD-AMC (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.